(1-Methyl-2-oxo-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid
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Overview
Description
(1-Methyl-2-oxo-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-2-oxo-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.
Introduction of Functional Groups:
Formation of the Acetic Acid Moiety: The acetic acid moiety can be introduced through esterification or amidation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-2-oxo-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the 2-oxo group to other functional groups.
Reduction: Reduction of the 2-oxo group to a hydroxyl group.
Substitution: Substitution reactions at the quinoline core or the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could yield alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (1-Methyl-2-oxo-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, and modulate their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline family.
Quinolinic Acid: A neuroactive compound derived from quinoline.
Chloroquine: An antimalarial drug with a quinoline core.
Uniqueness
(1-Methyl-2-oxo-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid is unique due to its specific functional groups and potential biological activities. Its combination of a quinoline core with an acetic acid moiety may confer distinct properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C12H13NO4 |
---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
2-[(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)oxy]acetic acid |
InChI |
InChI=1S/C12H13NO4/c1-13-10-4-3-9(17-7-12(15)16)6-8(10)2-5-11(13)14/h3-4,6H,2,5,7H2,1H3,(H,15,16) |
InChI Key |
KDKBJMRKXAEOTO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)OCC(=O)O |
Origin of Product |
United States |
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